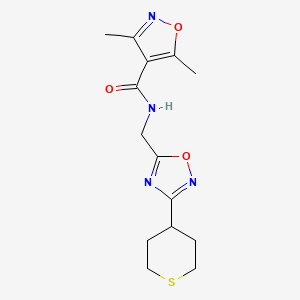

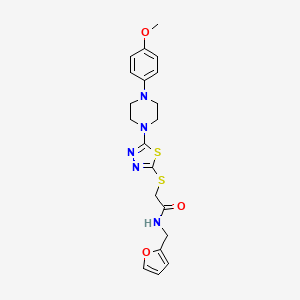

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

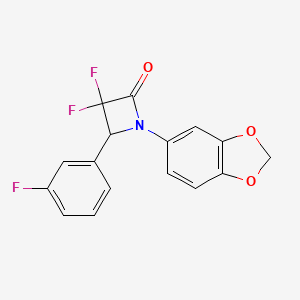

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the compound 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, involves a strategic approach using computer-aided design. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis process aimed to create potent inhibitors with significant effects on cancer cells, as demonstrated by the compound 7u, which showed potent inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive-control sorafenib .

Molecular Structure Analysis

The molecular structure of the urea derivatives is crucial for their biological activity. The presence of the diaryl urea fragment is a common feature in medicinal chemistry, particularly in the design of anticancer agents. The specific arrangement of the aryl groups and the pyridinylmethoxy phenyl group is designed to interact with biological targets such as BRAF inhibitors, which are important in cancer treatment. The molecular structure is optimized to enhance the antiproliferative effects on cancer cells .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of related compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provide insight into the metabolic pathways that may also be relevant for the urea derivatives. PhIP undergoes cytochrome P450-mediated N-oxidation followed by N-O-esterification, typically catalyzed by N-acetyltransferases and sulfotransferases. Understanding these reactions is important for assessing the potential genotoxicity and carcinogenicity of these compounds, as well as their excretion patterns in humans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and related compounds are determined by their molecular structure. These properties influence their solubility, stability, and bioavailability, which are critical for their effectiveness as anticancer agents. The diaryl urea core structure is known to impart certain physical and chemical characteristics that make these compounds suitable for biological applications. The specific substituents on the aryl groups can further modify these properties to optimize the compounds for better therapeutic outcomes .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

A notable application of compounds similar to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is in antimicrobial activity. For instance, Buha et al. (2012) synthesized a series of urea derivatives, exhibiting broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Buha et al., 2012).

Crystal Structure Analysis

Studies such as that by Lai et al. (2006) have examined the crystal packing of similar compounds, highlighting the importance of interactions like C–H⋯N, C–H⋯π, and π⋯π in their structures (Lai et al., 2006).

Anticancer Potential

Compounds with a structure akin to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have been evaluated for their anticancer properties. For example, Feng et al. (2020) synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).

Synthesis and Characterization

There has been extensive research into the synthesis and characterization of compounds encompassing the 1,2,4-oxadiazole ring, such as in the work of Ölmez and Waseer (2020), who provided novel biologically active compounds (Ölmez & Waseer, 2020).

Interactions and Reactivity

Baykov et al. (2021) and D’Anna et al. (2011) have explored the noncovalent interactions involving 1,2,4- and 1,3,4-oxadiazole systems and the chemical reactivity of similar compounds, respectively (Baykov et al., 2021), (D’Anna et al., 2011).

Liquid Crystal Research

Research into liquid crystalline properties of pyridine containing 1,2,4-oxadiazoles, as examined by Karamysheva et al. (2001), can be relevant for understanding the properties of compounds like 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (Karamysheva et al., 2001).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or new reactions that could be developed.

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQOXCNWCXIMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)